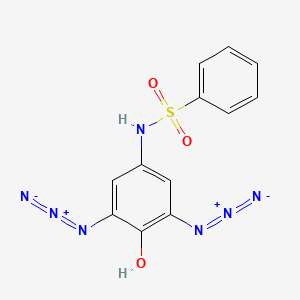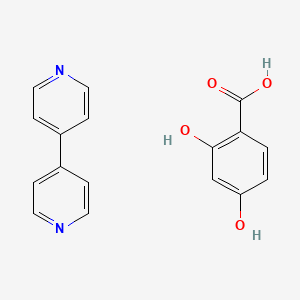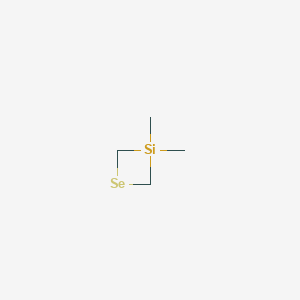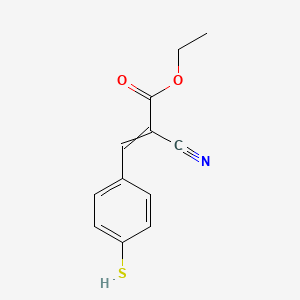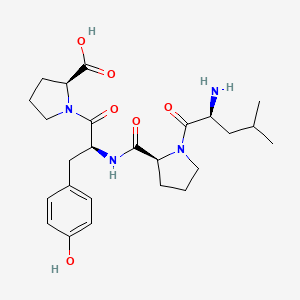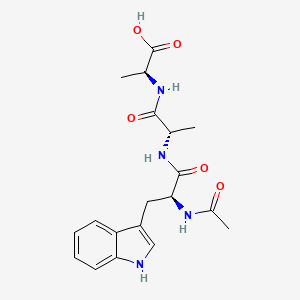
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine is a synthetic peptide composed of three amino acids: tryptophan, alanine, and another alanine, with an acetyl group attached to the tryptophan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (alanine) to the resin, followed by the stepwise addition of the other amino acids (alanine and tryptophan) using protected amino acid derivatives. The acetylation of the tryptophan residue is achieved using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These synthesizers allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or the acetyl group, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives, while reduction of the acetyl group can yield the free amine.
Applications De Recherche Scientifique
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the indole ring of the tryptophan residue play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The peptide can modulate various signaling pathways, leading to changes in cellular processes such as apoptosis, oxidative stress response, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-alanine: A simpler peptide with only one amino acid, used as a building block in peptide synthesis.
N-Acetyl-L-tryptophan: Contains only the tryptophan residue with an acetyl group, known for its radioprotective properties.
N-Acetyl-L-alanyl-L-glutamine: A dipeptide with different amino acids, used in nutritional supplements and medical applications.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanyl-L-alanine is unique due to its specific combination of amino acids and the presence of an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
883858-35-3 |
|---|---|
Formule moléculaire |
C19H24N4O5 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H24N4O5/c1-10(17(25)22-11(2)19(27)28)21-18(26)16(23-12(3)24)8-13-9-20-15-7-5-4-6-14(13)15/h4-7,9-11,16,20H,8H2,1-3H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t10-,11-,16-/m0/s1 |
Clé InChI |
VXJMEAYGJVGHHC-MMPTUQATSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


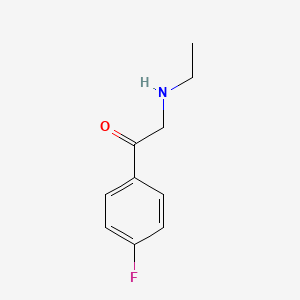
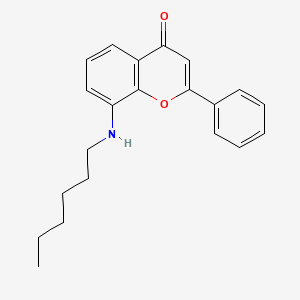
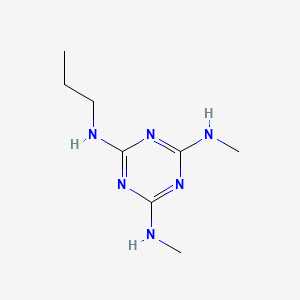
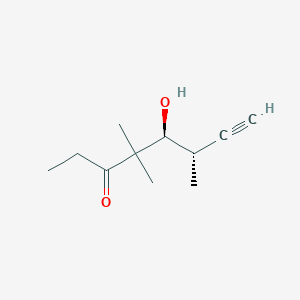
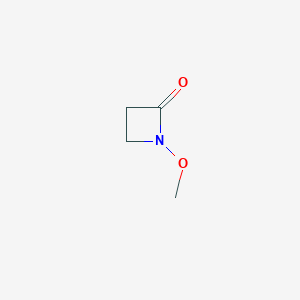
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
